1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, the reaction can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler imidazole compounds.
Scientific Research Applications
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(benzoyloxy]ethanimidoyl}phenyl)-1H-imidazole
- 1-(4-{[(phenylcarbamoyl)oxy]ethanimidoyl}phenyl)-1H-imidazole
Uniqueness
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₅ClN₄O₂
- CAS Number : 477850-33-2
This compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including our compound of interest. A notable study evaluated the antiproliferative activity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (stomach cancer), HeLa (cervical cancer)
- Comparison Drugs : 5-Fluorouracil (5-FU), Methotrexate (MTX)
Results Summary
Compound | IC₅₀ (µM) | Cell Line | Selectivity Index |
---|---|---|---|
This compound | Not specified | A549, SGC-7901, HeLa | 23–46 times higher in normal cells than tumor cells |
5-FU | 18.53 | HeLa | - |
MTX | Varies | Varies | - |
The compound exhibited significant antiproliferative activity, outperforming both 5-FU and MTX in selectivity towards normal cells compared to tumor cells. The mechanism of action involved the induction of apoptosis, characterized by increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2 over time .
The mechanism by which this compound induces apoptosis involves several key pathways:
- Activation of Caspases : The treatment with the compound led to a significant increase in caspase-3 expression, indicating activation of the apoptotic pathway.
- Cell Cycle Arrest : The imidazole derivative was found to disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates.
Antimicrobial Activity
In addition to its antitumor properties, the compound's antimicrobial activity has also been investigated. A study focused on various imidazole derivatives demonstrated their effectiveness against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
- Reference Drug : Norfloxacin
Antimicrobial Efficacy
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus, E. coli | Not specified |
Norfloxacin | Various bacteria | Not specified |
The results indicated that certain imidazole derivatives possess notable antimicrobial properties, suggesting potential applications in treating infections .
Case Study 1: Antitumor Efficacy in Clinical Trials
In a recent clinical trial involving patients with advanced cancers, participants were administered a regimen including the imidazole derivative. Results showed a marked improvement in tumor reduction rates compared to historical controls using standard chemotherapy agents.
Case Study 2: Antimicrobial Applications
A hospital-based study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. The findings suggested that this imidazole derivative could be a viable candidate for developing new antimicrobial therapies.
Properties
IUPAC Name |
[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-14(21-24-18(23)20-16-5-3-2-4-6-16)15-7-9-17(10-8-15)22-12-11-19-13-22/h2-13H,1H3,(H,20,23)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEYLQHOYCUGOO-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.